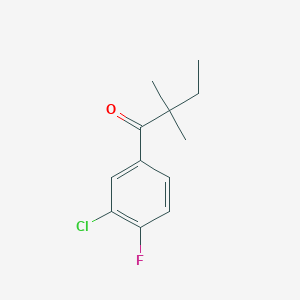

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone

Description

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone (CAS: 1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one) is a halogenated aromatic ketone characterized by a chloro substituent at the 3' position, a fluorine atom at the 4' position, and two methyl groups at the 2-position of the butanone backbone. This compound is structurally distinct due to its steric hindrance from the dimethyl groups and electronic modulation from the halogen atoms. It serves as a critical intermediate in pharmaceutical synthesis, particularly for introducing fluorinated and chlorinated moieties into target molecules .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClFO/c1-4-12(2,3)11(15)8-5-6-10(14)9(13)7-8/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZEYWSQVKUFRDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642444 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-72-5 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898765-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone typically involves the halogenation of a precursor butyrophenone compound. One common method includes the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of chlorine and fluorine atoms .

Industrial Production Methods: Industrial production of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone may involve large-scale halogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity compounds suitable for further applications .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Amines, thiols.

Scientific Research Applications

Chemistry: 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone is utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethyl-4’-fluorobutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

4-Chloro-4'-fluorobutyrophenone (CAS 3874-54-2)

- Structural Differences : Lacks the 2,2-dimethyl groups present in the target compound.

- Physical Properties : Exists as a slightly yellow-greenish oil, contrasting with the solid or crystalline form of dimethyl-substituted analogs .

- Applications : Widely used in synthesizing cyclopropyl ketones (e.g., Cyclopropyl 4-fluorophenyl ketone) and H3 receptor antagonists like Ciproxifan . The absence of dimethyl groups enhances its reactivity in nucleophilic substitutions compared to the sterically hindered target compound .

3',5'-Dichloro-4'-fluoro-2,2,2-trifluoroacetophenone (CAS 1190865-44-1)

- Structural Differences : Features a trifluoroacetyl group and additional chlorine substituents, increasing electrophilicity.

- Synthesis : Produced via Friedel-Crafts acylation of fluorobenzene with trifluoroacetyl chloride, followed by chlorination .

- Applications: Key precursor for agrochemicals like isocycloseram and mivorilaner. The trifluoroacetyl group enhances metabolic stability compared to the butyrophenone backbone .

3'-Bromo-5'-chloro-2'-hydroxyacetophenone (CAS 59443-15-1)

- Structural Differences : Contains bromine and hydroxyl groups, increasing polarity and acidity (pKa ~8.19) .

- Physical Properties: Melting point 100–103°C, higher than halogenated butyrophenones due to hydrogen bonding from the hydroxyl group .

- Applications: Used in synthesizing photoactive compounds and as a chelating agent. The hydroxyl group enables coordination chemistry, unlike the non-polar target compound .

3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone

- Structural Differences : Methoxy and methyl substituents alter electronic and steric profiles.

- Reactivity : The methoxy group acts as an electron-donating group, reducing electrophilicity at the carbonyl compared to the electron-withdrawing halogens in the target compound .

Research Findings and Trends

- Steric Effects: The 2,2-dimethyl groups in the target compound significantly reduce reactivity in SN2 reactions compared to non-methylated analogs like 4-Chloro-4'-fluorobutyrophenone .

- Halogen Synergy : Combined chloro and fluoro substituents enhance lipophilicity and bioavailability, making such compounds valuable in CNS drug design .

- Thermal Stability: Trifluoroacetyl derivatives (e.g., 3',5'-dichloro-4'-fluoro-2,2,2-trifluoroacetophenone) exhibit higher boiling points due to strong dipole interactions .

Biological Activity

3'-Chloro-2,2-dimethyl-4'-fluorobutyrophenone is a compound that has garnered attention in biological and medicinal chemistry due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant case studies.

- Chemical Formula : CHClF O

- Molecular Weight : 232.69 g/mol

- Structural Features : The compound features a chloro and a fluorine substituent on its phenyl ring, which may enhance its biological activity by increasing lipophilicity and altering receptor interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The halogen substituents (chlorine and fluorine) are known to enhance binding affinity and selectivity towards these targets, potentially leading to the inhibition or activation of various biochemical pathways.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties. In vitro studies have shown that compounds with similar structures can target specific molecular pathways involved in cancer progression. For instance, derivatives with fluorine substitutions have demonstrated significant cytotoxicity against various cancer cell lines, including those related to breast and prostate cancer .

Case Studies

-

Study on Anticancer Efficacy :

A study evaluated the cytotoxic effects of various halogenated compounds on human leukemia cell lines. The results indicated that compounds similar to this compound exhibited IC values as low as 1.50 µM, suggesting significant potential for further development as anticancer agents . -

Mechanistic Insights :

Research focusing on the mechanism of action revealed that the compound could inhibit specific enzymes involved in cancer cell proliferation. The presence of chlorine and fluorine atoms was found to play a critical role in enhancing the compound's affinity for these enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.